molecular formula C24H31FN2O2 B11552636 4-(decyloxy)-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide

Cat. No.: B11552636
M. Wt: 398.5 g/mol
InChI Key: IEFTWPLZLWEQHO-LGUFXXKBSA-N
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Description

4-(Decyloxy)-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a decyloxy group attached to a benzene ring, and a fluorophenyl group linked through a methylene bridge to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-decyloxybenzoic acid, which is then converted to its corresponding hydrazide. The hydrazide is subsequently reacted with 2-fluorobenzaldehyde under reflux conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group may enhance its binding affinity and specificity. The compound may interfere with enzymatic activities or cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Decyloxy)-2-hydroxyphenyl(phenyl)methanone
  • 4-(Decyloxy)-2-hydroxyphenyl(phenyl)methanone oxime
  • 4-(Hexyloxy)-2-hydroxyphenyl(phenyl)methanone

Uniqueness

4-(Decyloxy)-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide is unique due to the presence of both a decyloxy group and a fluorophenyl group, which may confer distinct chemical and biological properties. The combination of these functional groups can enhance its solubility, stability, and reactivity compared to similar compounds.

Properties

Molecular Formula

C24H31FN2O2

Molecular Weight

398.5 g/mol

IUPAC Name

4-decoxy-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H31FN2O2/c1-2-3-4-5-6-7-8-11-18-29-22-16-14-20(15-17-22)24(28)27-26-19-21-12-9-10-13-23(21)25/h9-10,12-17,19H,2-8,11,18H2,1H3,(H,27,28)/b26-19+

InChI Key

IEFTWPLZLWEQHO-LGUFXXKBSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F

Origin of Product

United States

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